An In-depth Technical Guide to 2-Iodo-5-methylaniline
An In-depth Technical Guide to 2-Iodo-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Iodo-5-methylaniline (also known as 3-Amino-4-iodotoluene), a key intermediate in organic synthesis.
Core Chemical Properties
2-Iodo-5-methylaniline is a substituted aniline derivative with the CAS Registry Number 13194-69-9.[1][2][3][4][5][6] Its structure features an iodine atom and a methyl group on the aniline ring, making it a versatile building block in the synthesis of complex organic molecules.
The key physical and chemical properties of 2-Iodo-5-methylaniline are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Identifier | ||
| CAS Number | 13194-69-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₈IN | [1][2][6] |
| Molecular Weight | 233.05 g/mol | [1][2][4][6] |
| Physical Properties | ||
| Appearance | Pale purple crystal; Light yellow to Brown powder or lump | [1][3][5][6] |
| Melting Point | 35 - 40 °C | [1][3][7] |
| Boiling Point | 266.5 °C at 760 mmHg | [1] |
| Density | 1.791 g/cm³ | [1] |
| Optical & Spectroscopic Properties | ||
| Refractive Index | 1.663 | [1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.50 (d, J=8.0 Hz, 1H), 6.59 (d, J=2.0 Hz, 1H), 6.33 (d, J=8.0 Hz, 1H) | [7] |
| Thermodynamic & Safety Properties | ||
| Flash Point | 115 °C | [1][5] |
| Vapor Pressure | 0.0086 mmHg at 25 °C | [1] |
| pKa (Predicted) | 2.66 ± 0.10 | [1] |
The interplay between the structural features and observed properties of 2-Iodo-5-methylaniline is crucial for predicting its behavior in chemical reactions.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-Iodo-5-methylaniline and its subsequent use in a representative cross-coupling reaction.
A practical, transition-metal-free route for the synthesis of 2-iodoanilines involves the decarboxylative iodination of the corresponding anthranilic acids. The following protocol is adapted from a published procedure for the synthesis of 2-Iodo-5-methylaniline.[7]
Materials:
-
2-Amino-5-methylbenzoic acid
-
N-Iodosuccinimide (NIS)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Petroleum ether
-
Saturated aqueous Na₂S₂O₃ solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
High-pressure stainless-steel reactor
Procedure:
-
To a high-pressure stainless-steel reactor, add 2-amino-5-methylbenzoic acid (1.0 mmol), N-Iodosuccinimide (NIS) (1.2 mmol), and dimethyl sulfoxide (DMSO) (2 mL).
-
Seal the reactor and stir the reaction mixture at 120 °C for 12 hours.
-
After completion, cool the reactor to room temperature using a water bath.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic phase sequentially with saturated aqueous Na₂S₂O₃ (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:50 v/v) as the eluent.
-
The final product, 2-Iodo-5-methylaniline, is obtained as a brown solid (yields may vary, a reported yield is 50%).[7]
The following diagram illustrates the key steps in the synthesis and purification of 2-Iodo-5-methylaniline.
Reactivity and Applications
The presence of the iodo group makes 2-Iodo-5-methylaniline an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug development. These reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allow for the facile formation of carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures. 2-Iodo-5-methylaniline can be coupled with various arylboronic acids to synthesize substituted 2-aminobiphenyls, which are important scaffolds in medicinal chemistry.
Experimental Protocol (Representative): This protocol is a general procedure adapted for 2-Iodo-5-methylaniline based on standard methods for iodoanilines.[3]
Materials:
-
2-Iodo-5-methylaniline (1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (ligand, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene/Water (e.g., 5:1 mixture, 5 mL), degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
In a Schlenk tube, combine 2-Iodo-5-methylaniline, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst (Pd(OAc)₂) and the SPhos ligand.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-amino-4-methylbiphenyl derivative.
The mechanism of the Suzuki-Miyaura coupling reaction is a well-established catalytic cycle involving a palladium catalyst.
Safety and Handling
2-Iodo-5-methylaniline is harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation.[3] Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated chemical fume hood.[1] Store the compound in a cool, refrigerated (0-10°C) place away from heat and oxidizing agents.[1][3]
